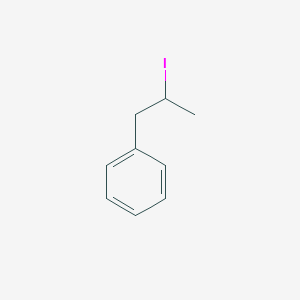

(2-Iodopropyl)benzene

Description

Contextualization within Organoiodine Chemistry Research

Organoiodine chemistry is a significant branch of organic chemistry that focuses on compounds containing a carbon-iodine bond. wikipedia.org These compounds are characterized by the low electronegativity and large size of the iodine atom, which results in a relatively weak and highly polarizable C-I bond. acs.org This inherent weakness makes the iodide a good leaving group in nucleophilic substitution and elimination reactions, rendering organoiodine compounds valuable intermediates in organic synthesis. wikipedia.orgen-academic.com

(2-Iodopropyl)benzene exemplifies these characteristics. The presence of the phenyl group influences the reactivity of the C-I bond through electronic and steric effects. The academic study of this compound provides insights into reaction mechanisms, such as nucleophilic substitution (S_N1 and S_N2) and elimination (E1 and E2) pathways, and serves as a model substrate for investigating the factors that govern these fundamental transformations.

The utility of organoiodine compounds extends to their use in a variety of coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, which are pivotal in the formation of carbon-carbon bonds. nih.gov Aryl iodides, a class to which this compound is related, are particularly important in this regard. nih.gov Furthermore, the development of hypervalent iodine reagents, often synthesized from aryl iodides, has provided chemists with powerful and environmentally benign oxidizing agents. nih.govorganic-chemistry.org

Historical Trajectory and Early Scholarly Investigations of Aryl-Substituted Alkyl Iodides

The journey into understanding aryl-substituted alkyl iodides is intertwined with the broader history of organic and organometallic chemistry. The discovery of iodine by Bernard Courtois in 1811 and its subsequent identification as an element by Joseph Louis Gay-Lussac and Humphry Davy laid the foundation for the exploration of its organic derivatives. acs.orgwikipedia.orgcivilwarmed.org

Early synthetic methods, while not always producing isolated organoiodine compounds, hinted at their existence as intermediates. The Wurtz reaction, and later the Wurtz-Fittig reaction developed in the laboratory of Rudolf Fittig, utilized sodium metal to couple alkyl and aryl halides, including iodides, to form new carbon-carbon bonds. acs.org These reactions were among the first to demonstrate the utility of organic halides in synthesis.

A significant advancement in the synthesis of aryl iodides was the Sandmeyer reaction, a classic method that converts anilines to aryl iodides via a diazonium salt intermediate. en-academic.comnih.gov For the synthesis of alkyl iodides, including those with aryl substituents, early methods often involved the reaction of alcohols with hydroiodic acid or with phosphorus and iodine. vedantu.com The Victor Meyer test, developed to distinguish between primary, secondary, and tertiary alcohols, relies on the initial conversion of the alcohol to its corresponding alkyl iodide. vedantu.comyoutube.comaskiitians.com

These early investigations, though often focused on broader synthetic goals, provided the fundamental knowledge about the preparation and reactivity of aryl-substituted alkyl iodides, paving the way for their more sophisticated use in modern organic chemistry.

Overview of Contemporary Research Domains Pertinent to this compound

In the landscape of modern chemical research, this compound and related aryl-substituted alkyl iodides are primarily viewed as versatile synthetic intermediates. While specific studies focusing solely on this compound are not abundant, its relevance can be inferred from the broad and intensive research on organoiodine compounds.

Synthetic Building Blocks: The compound serves as a precursor for introducing the 2-propylphenyl group into more complex molecules. The labile C-I bond allows for its displacement by a wide range of nucleophiles, enabling the synthesis of various derivatives. Modern synthetic methods continue to be developed for the efficient and selective synthesis of aryl iodides, highlighting their importance. nih.govacs.orgresearchgate.net

Catalysis: Aryl iodides are crucial in transition-metal-catalyzed cross-coupling reactions. While this compound itself is an alkyl iodide, its aryl moiety connects it to this field. Research into new catalysts and reaction conditions that can accommodate a variety of substrates, including those with both aryl and alkyl halide functionalities, is an active area of investigation. researchgate.net

Medicinal Chemistry and Materials Science: The incorporation of specific alkyl-aryl motifs is a common strategy in the design of new pharmaceuticals and functional materials. nih.gov While this compound is unlikely to be a final product, it represents a class of reagents that can be used to construct such motifs. The development of novel synthetic methodologies utilizing organoiodine compounds facilitates the exploration of new chemical space in these applied fields. beilstein-journals.org

Below is a table summarizing the key properties of this compound and related compounds.

| Property | This compound |

| Molecular Formula | C₉H₁₁I |

| Molecular Weight | 246.09 g/mol chemscene.com |

| CAS Number | 29527-87-5 chemscene.comchemicalbook.comchemsrc.com |

| Appearance | Not specified, likely a liquid |

| Boiling Point | Not specified |

| Density | Not specified |

Structure

3D Structure

Properties

IUPAC Name |

2-iodopropylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11I/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZSSJGPFBDOVLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Routes for 2 Iodopropyl Benzene

Regioselective and Stereoselective Iodination Strategies

The regioselective and stereoselective introduction of iodine into a molecule is a critical aspect of synthesizing specific isomers of (2-Iodopropyl)benzene. These strategies aim to control the position and spatial orientation of the iodine atom on the propyl side chain.

Direct Iodination of Unsaturated Hydrocarbon Precursors

The direct iodination of unsaturated hydrocarbons such as allylbenzene (B44316) or propenylbenzene presents a potential route to this compound. This approach typically involves the electrophilic addition of an iodine-containing reagent across the double bond of the alkene. The regioselectivity of this addition is governed by Markovnikov's rule, which predicts the formation of the more stable carbocation intermediate. In the case of propenylbenzene, the addition of an iodinating agent would be expected to yield this compound as the major product due to the formation of a secondary carbocation stabilized by the adjacent phenyl group.

Various iodinating systems can be employed, including molecular iodine (I₂) in the presence of a catalyst or an oxidizing agent. mdpi.com The choice of reagents and reaction conditions can influence the yield and selectivity of the desired product. For instance, the use of I₂ with an oxidizing agent helps to generate a more electrophilic iodine species, facilitating the attack on the double bond. mdpi.com

Conversion of Hydroxylated Precursors to Iodides (e.g., alcohol iodination)

A widely used and reliable method for the synthesis of this compound involves the conversion of the corresponding alcohol, 1-phenylpropan-2-ol. bldpharm.com This transformation is a nucleophilic substitution reaction where the hydroxyl group is replaced by an iodide ion. pearson.com Several reagents and conditions are available for this conversion, with the Appel reaction being a prominent example. wikipedia.orgchem-station.com

The Appel reaction utilizes triphenylphosphine (B44618) (PPh₃) and iodine (I₂) to convert alcohols to alkyl iodides under mild and neutral conditions. chem-station.comcommonorganicchemistry.com The reaction proceeds via the formation of a phosphonium (B103445) iodide intermediate, which then activates the alcohol's hydroxyl group, making it a good leaving group. pearson.com A subsequent SN2 attack by the iodide ion results in the formation of the alkyl iodide with an inversion of stereochemistry if the alcohol is chiral. commonorganicchemistry.comnrochemistry.com

The general procedure involves adding iodine to a solution of triphenylphosphine in an appropriate solvent, followed by the addition of the alcohol. ias.ac.in The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). tandfonline.com Upon completion, the triphenylphosphine oxide byproduct is typically removed by filtration or chromatography. tandfonline.com

Table 1: Iodination of Alcohols using Triphenylphosphine/Iodine

| Reactant | Reagents | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-Phenylpropan-2-ol | PPh₃, I₂, Imidazole | Dichloromethane | 0 °C to rt, 16 h | This compound | - | nrochemistry.com |

| Benzyl alcohol | PPh₃, I₂ | [bmim][Br] (ionic liquid) | Grinding, 2 min | Benzyl iodide | 80% | tandfonline.com |

| Various alcohols | PPh₃, I₂, Polymer supported 4-DMAP | Dichloromethane | - | Corresponding iodides | Good to excellent | ias.ac.in |

Halogen Exchange Transformations for this compound Synthesis

Halogen exchange reactions provide an alternative pathway to this compound, starting from more readily available chlorinated or brominated analogs.

Interconversion from Brominated or Chlorinated Analogues

The Finkelstein reaction is a classic and efficient method for converting alkyl chlorides or bromides into alkyl iodides. wikipedia.orgiitk.ac.in This SN2 reaction involves treating the corresponding alkyl halide with an excess of an alkali metal iodide, typically sodium iodide (NaI), in a suitable solvent like acetone (B3395972). wikipedia.orgbyjus.com

The success of the Finkelstein reaction relies on the differential solubility of the halide salts in the chosen solvent. wikipedia.org For instance, when (2-bromopropyl)benzene or (2-chloropropyl)benzene (B76291) is treated with NaI in acetone, the newly formed sodium bromide (NaBr) or sodium chloride (NaCl) is insoluble in acetone and precipitates out of the solution. wikipedia.orgbyjus.com This precipitation shifts the equilibrium of the reaction towards the formation of the desired this compound, in accordance with Le Châtelier's principle. jk-sci.com

The reaction is generally applicable to primary and secondary halides. jk-sci.com The reaction rate and yield can be influenced by factors such as the nature of the leaving group (Br > Cl), the concentration of the iodide salt, and the reaction temperature. iitk.ac.in

Table 2: Finkelstein Reaction for Halogen Exchange

| Starting Material | Reagent | Solvent | Key Principle | Product | Reference |

|---|---|---|---|---|---|

| (2-Bromopropyl)benzene | NaI | Acetone | Precipitation of NaBr | This compound | wikipedia.orgbyjus.com |

| (2-Chloropropyl)benzene | NaI | Acetone | Precipitation of NaCl | This compound | wikipedia.orgbyjus.com |

| Alkyl Halides (general) | Alkali Metal Iodide | Acetone or DMF | SN2 mechanism, Le Châtelier's principle | Alkyl Iodides | iitk.ac.injk-sci.com |

Radical-Mediated Pathways in the Synthesis of this compound

Radical-mediated reactions offer another synthetic avenue, although they are generally less common for preparing specific iodoalkanes like this compound compared to nucleophilic substitution or electrophilic addition methods. A potential radical pathway could involve the halogenation of cumene (B47948) (isopropylbenzene). However, direct radical iodination of alkanes is often challenging due to the unfavorable thermodynamics of the reaction with molecular iodine.

More effective radical iodination might be achieved using reagents that can generate iodine radicals under specific conditions, such as photolysis or in the presence of a radical initiator. The regioselectivity of such a reaction would be dictated by the stability of the resulting alkyl radical. In the case of cumene, abstraction of the tertiary benzylic hydrogen would lead to a relatively stable tertiary benzylic radical, which could then react with an iodine source to form this compound. However, controlling the reaction to prevent side reactions and achieve good yields can be difficult.

Catalytic Approaches for the Formation of this compound

Catalytic methods are continuously being developed to improve the efficiency and selectivity of iodination reactions. While specific catalytic systems for the direct synthesis of this compound are not extensively documented in the provided search results, general principles of catalytic iodination can be applied.

For instance, in the context of converting alcohols to iodides, catalytic amounts of a base like polymer-supported 4-(dimethylamino)pyridine (DMAP) have been used in conjunction with triphenylphosphine and iodine to promote the reaction. ias.ac.in

In the realm of aromatic iodination, various catalysts, including copper researchgate.net and gold organic-chemistry.org salts, have been shown to be effective for the iodination of arenes. While these methods are not directly applicable to the aliphatic side chain of this compound, they highlight the ongoing research into catalytic C-I bond formation.

A patent describes a process for the catalytic trans-halogenation of poly-iodo-benzenes to mono-iodo-benzenes using a zeolite catalyst. google.com This suggests that catalytic approaches for modifying the halogenation state of benzene (B151609) derivatives are being explored, which could potentially be adapted for side-chain halogenations in the future.

Metal-Mediated and Organocatalytic Iodination Systems

Modern synthetic strategies increasingly employ catalytic systems to enhance reaction efficiency, selectivity, and environmental compatibility. Both metal-mediated and organocatalytic approaches have been developed for the iodination of aromatic compounds, which are applicable to the synthesis of this compound.

Metal-Mediated Iodination:

Metal-mediated iodination reactions often utilize a combination of molecular iodine (I₂) with a metal salt that acts as a Lewis acid or an oxidant to generate a more potent electrophilic iodinating species. Silver salts are commonly employed for this purpose. For instance, the combination of iodine and silver triflate (AgOTf) has been shown to be an effective system for the direct iodination of various aromatic compounds. researchgate.net While a specific protocol for cumene is not extensively detailed in readily available literature, a general procedure can be adapted. The silver salt facilitates the polarization of the I-I bond, increasing the electrophilicity of iodine and enabling the substitution reaction under mild conditions. researchgate.net

Another approach involves the use of other silver salts like silver sulfate (B86663) (Ag₂SO₄), silver tetrafluoroborate (B81430) (AgBF₄), or silver hexafluoroantimonate (AgSbF₆) in conjunction with iodine. rochester.edu These reagents have been used for the regioselective iodination of chlorinated aromatic compounds and can be applied to alkylbenzenes like cumene. rochester.edu The choice of the silver salt and solvent can influence the regioselectivity of the iodination.

A plausible, generalized metal-mediated iodination of cumene can be represented by the following reaction scheme:

C₆H₅CH(CH₃)₂ + I₂ + Ag(I) salt → o/p-IC₆H₄CH(CH₃)₂ + AgI + H⁺

Organocatalytic Iodination:

Organocatalytic methods offer an attractive metal-free alternative for iodination. These systems often employ a hypervalent iodine reagent or a combination of an iodine source with an organocatalyst. A notable example is the use of 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) as the iodine source in the presence of a thiourea (B124793) catalyst. Current time information in Bangalore, IN. This system has been successfully applied to a broad range of activated aromatic substrates. The thiourea catalyst is believed to activate the DIH, facilitating the electrophilic attack on the aromatic ring. Current time information in Bangalore, IN.

The reaction is typically carried out in a solvent like acetonitrile (B52724) at room temperature, offering mild conditions and high regioselectivity for many substrates. Current time information in Bangalore, IN. The steric and electronic properties of the substrate play a significant role in determining the reaction outcome. For cumene, the isopropyl group's electronic donating nature activates the ring towards electrophilic substitution, while its steric bulk would likely favor iodination at the less hindered para-position, but the formation of the ortho-isomer, this compound, is also expected.

| Catalyst System | Iodine Source | Typical Solvent | Key Features |

| Silver Triflate (AgOTf) | Molecular Iodine (I₂) | Dichloromethane | Mild, neutral conditions; activates iodine. researchgate.net |

| Silver Sulfate (Ag₂SO₄) | Molecular Iodine (I₂) | Ethanol | Activates I₂ by forming insoluble AgI. rochester.edu |

| Thiourea derivatives | DIH | Acetonitrile | Metal-free, mild conditions, high regioselectivity for many substrates. Current time information in Bangalore, IN. |

Methodologies for Isolation and Purification of Research-Grade this compound

The purification of this compound from the reaction mixture is crucial to obtain a research-grade product. The primary impurities are likely to be unreacted cumene, the isomeric 4-iodocumene, and any by-products from the reaction. A multi-step purification protocol is typically employed.

Initial Work-up:

Following the iodination reaction, a standard aqueous work-up is usually performed. This involves quenching the reaction, followed by extraction with an organic solvent such as diethyl ether or dichloromethane. The organic layer is then washed sequentially with a reducing agent solution (e.g., sodium thiosulfate) to remove excess iodine, water, and brine to remove water-soluble impurities. The organic phase is then dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

Distillation:

Due to the likely presence of the regioisomeric 4-iodocumene and unreacted starting material, fractional distillation under reduced pressure (vacuum distillation) is a key purification step. wikipedia.orgrochester.edu This technique separates compounds based on their boiling points. Since high temperatures can lead to decomposition of organic compounds, performing the distillation under vacuum allows for the purification of high-boiling liquids at lower temperatures. rochester.edumit.eduturito.com The boiling point of this compound is reported to be in the range of 106-108 °C at 15 mmHg. By carefully controlling the pressure and temperature, it is possible to separate this compound from its isomers and other impurities.

Chromatographic Methods:

For achieving high purity, chromatographic techniques are indispensable.

Column Chromatography: This is a standard method for purifying organic compounds. For this compound, a silica (B1680970) gel stationary phase is commonly used with a non-polar eluent system, such as hexane (B92381) or a mixture of hexane and a slightly more polar solvent like ethyl acetate (B1210297) in low concentration. The separation is based on the differential adsorption of the compounds on the stationary phase.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining very high purity material, preparative HPLC is a powerful technique. organic-chemistry.org It offers higher resolution than standard column chromatography. A reversed-phase C18 column is often suitable for the separation of aromatic compounds. The mobile phase would typically consist of a mixture of acetonitrile and water or methanol (B129727) and water. The separation parameters, such as the gradient and flow rate, need to be optimized to achieve baseline separation of this compound from its impurities.

Recrystallization:

If this compound is a solid at room temperature or can be induced to crystallize, recrystallization is an effective method for purification. The choice of solvent is critical; the compound should be soluble in the hot solvent but sparingly soluble at low temperatures. youtube.com For iodinated aromatic compounds, solvents like ethanol, methanol, or hexane are often good candidates to try for recrystallization. youtube.com The process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals.

| Purification Technique | Principle | Application for this compound |

| Fractional Vacuum Distillation | Separation based on boiling point differences at reduced pressure. | Removal of unreacted cumene and isomeric impurities like 4-iodocumene. rochester.edumit.edu |

| Column Chromatography | Differential adsorption on a stationary phase. | Separation from isomers and by-products using a silica gel column and a non-polar eluent. |

| Preparative HPLC | High-resolution separation based on partitioning between stationary and mobile phases. | To achieve research-grade purity, separating closely related isomers. organic-chemistry.org |

| Recrystallization | Difference in solubility at different temperatures. | Purification if the compound is a solid or can be crystallized from a suitable solvent. youtube.com |

Mechanistic Investigations into the Reactivity of 2 Iodopropyl Benzene

Nucleophilic Substitution Pathways of the Iodide Moiety

Nucleophilic substitution reactions involve the replacement of the iodide, a good leaving group, by a nucleophile. bits-pilani.ac.in The specific mechanism of this substitution, whether SN1 or SN2, is highly dependent on the reaction environment.

(2-Iodopropyl)benzene, being a secondary alkyl halide, can undergo nucleophilic substitution through both SN1 and SN2 mechanisms. libretexts.org The operative mechanism is a function of the reaction conditions.

The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a one-step process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the iodide leaving group. libretexts.orglibretexts.org This concerted mechanism results in an inversion of stereochemistry at the reaction center. libretexts.orglibretexts.org The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. libretexts.org Strong nucleophiles and polar aprotic solvents favor the SN2 pathway. youtube.com For this compound, the presence of a strong, unhindered nucleophile in a solvent like acetone (B3395972) would promote the SN2 reaction. mnstate.edu

The SN1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process. chemistryguru.com.sg The first and rate-determining step is the spontaneous dissociation of the iodide to form a secondary benzylic carbocation intermediate. libretexts.orglibretexts.org This carbocation is planar, and in the second step, the nucleophile can attack from either face, leading to a mixture of stereoisomers. libretexts.org The rate of an SN1 reaction is dependent only on the concentration of the substrate. savemyexams.com Weak nucleophiles and polar protic solvents, such as water or ethanol, facilitate the SN1 mechanism by stabilizing the carbocation intermediate. youtube.comlibretexts.org The benzylic position in this compound offers some resonance stabilization to the carbocation, making the SN1 pathway more accessible than for a simple secondary alkyl iodide. youtube.com

A summary of the key differences between the SN1 and SN2 mechanisms is presented in the table below.

| Feature | SN1 Mechanism | SN2 Mechanism |

| Rate Law | Rate = k[this compound] | Rate = k[this compound][Nucleophile] |

| Mechanism | Two steps, carbocation intermediate | One step, concerted |

| Nucleophile | Weak nucleophiles favored | Strong nucleophiles favored |

| Solvent | Polar protic solvents favored | Polar aprotic solvents favored |

| Stereochemistry | Racemization | Inversion of configuration |

The stereochemistry of the substitution product of this compound is directly linked to the reaction mechanism.

In an SN2 reaction , the backside attack of the nucleophile forces an inversion of the stereochemical configuration at the chiral center. libretexts.orglibretexts.org This is a stereospecific process; if the starting material is a single enantiomer, the product will be a single, inverted enantiomer. libretexts.org

Conversely, the SN1 reaction proceeds through a planar carbocation intermediate, which can be attacked by the nucleophile from either side. libretexts.org This generally leads to a racemic or near-racemic mixture of products, meaning both retention and inversion of configuration are observed. youtube.com Therefore, if a stereochemically pure sample of this compound were to undergo substitution via an SN1 pathway, the resulting product would be a mixture of enantiomers.

The choice of solvent significantly impacts the rate and mechanism of nucleophilic substitution reactions of this compound. researchgate.net

Polar protic solvents , such as water and alcohols, are capable of hydrogen bonding and can solvate both the leaving group anion and the carbocation intermediate, thereby stabilizing them. youtube.com This stabilization lowers the activation energy for the formation of the carbocation, thus favoring the SN1 mechanism . youtube.com

Polar aprotic solvents , like acetone or dimethylformamide (DMF), possess dipoles but lack acidic protons for hydrogen bonding. libretexts.org They are effective at solvating cations but not anions. libretexts.org This leaves the nucleophile relatively "naked" and more reactive, accelerating the SN2 reaction . youtube.com

Nonpolar solvents , such as hexane (B92381), are generally poor solvents for charged species and disfavor both SN1 and SN2 reactions, which involve charged or polar transition states and intermediates. researchgate.net

Electronic effects also play a role. The phenyl group in this compound can stabilize the adjacent carbocation formed in an SN1 reaction through resonance, making this pathway more favorable than for a non-benzylic secondary alkyl halide. youtube.com For SN2 reactions, the bulky phenyl group can sterically hinder the backside attack of the nucleophile, potentially slowing down the reaction compared to a less substituted alkyl halide. chemistryguru.com.sg

| Solvent Type | Effect on SN1 | Effect on SN2 |

| Polar Protic (e.g., H₂O, EtOH) | Favored | Disfavored |

| Polar Aprotic (e.g., Acetone, DMF) | Disfavored | Favored |

| Nonpolar (e.g., Hexane) | Strongly Disfavored | Strongly Disfavored |

Elimination Reaction Mechanisms Leading to Olefinic Species

In addition to substitution, this compound can undergo elimination reactions to form alkenes, primarily allylbenzene (B44316) and (E/Z)-β-methylstyrene. These reactions are also categorized into two main mechanistic pathways: E1 and E2.

The E2 (Elimination Bimolecular) mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent (beta) to the carbon bearing the iodide, while simultaneously the C-I bond breaks and a double bond forms. msu.edulibretexts.org This reaction is stereospecific, requiring an anti-periplanar arrangement of the proton and the leaving group. msu.edu Strong, bulky bases favor the E2 pathway. msu.edu

The E1 (Elimination Unimolecular) mechanism is a two-step process that shares the same initial step as the SN1 reaction: formation of a carbocation. libretexts.orgamazonaws.com In the second step, a weak base removes a beta-proton, leading to the formation of a double bond. libretexts.org E1 reactions often compete with SN1 reactions and are favored by high temperatures and the use of non-nucleophilic, weak bases. libretexts.org

When multiple types of beta-hydrogens are available for abstraction, the regioselectivity of the elimination becomes important. According to Zaitsev's rule , the major product of an elimination reaction is typically the more substituted, and therefore more stable, alkene. chemistrysteps.comlibretexts.org In the case of this compound, elimination can lead to both allylbenzene and β-methylstyrene. The formation of β-methylstyrene, the more substituted alkene, is generally favored under thermodynamic control. libretexts.org

However, the use of a sterically hindered base, such as potassium tert-butoxide, can favor the formation of the less substituted alkene (Hofmann product), which in this case would be allylbenzene. chemistrysteps.com This is because the bulky base has easier access to the less sterically hindered protons on the terminal methyl group.

The stereochemistry of the E2 reaction is also highly controlled. The requirement for an anti-periplanar geometry means that the stereochemistry of the starting material can dictate the stereochemistry of the resulting alkene. mgscience.ac.in For E1 reactions, which proceed through a carbocation, there is generally less stereochemical control, and a mixture of E and Z isomers of β-methylstyrene would be expected.

Radical Reaction Mechanisms Involving this compound

This compound can also participate in radical reactions, typically initiated by light or a radical initiator. libretexts.orgmasterorganicchemistry.com These reactions proceed through a three-stage mechanism: initiation, propagation, and termination. libretexts.org

Initiation: The reaction is initiated by the homolytic cleavage of a bond to generate a radical. libretexts.org In the context of this compound, this could be the cleavage of the C-I bond, although this is less common than using a dedicated radical initiator.

Propagation: A radical abstracts an atom from another molecule to generate a new radical. libretexts.org For instance, a radical could abstract a hydrogen atom from the benzylic position of this compound to form a resonance-stabilized benzylic radical. This is a particularly favorable process. youtube.com This new radical can then react further, for example, by abstracting an iodine atom from another molecule of this compound, propagating the chain.

Termination: Two radicals combine to form a stable, non-radical product, thus terminating the chain reaction. libretexts.org

The benzylic position of this compound is particularly susceptible to radical formation due to the resonance stabilization of the resulting benzylic radical. youtube.com This makes it a potential substrate for radical halogenation or other radical-mediated transformations.

Transition State Analysis and Energy Profiles of Key Reactions

The reactivity of this compound, a secondary alkyl halide, is dominated by substitution and elimination reactions. The specific pathway followed (e.g., SN1, SN2, E1, E2) is highly dependent on the reaction conditions (base/nucleophile, solvent, temperature). Transition state theory is a cornerstone for understanding these pathways. It posits that reactants must pass through a high-energy state, the transition state (TS), before forming products. savemyexams.com The energy required to reach this state is the activation energy (Ea), which dictates the reaction rate. savemyexams.comyoutube.com

A reaction energy profile is a graphical representation of the energy changes that occur as reactants are converted to products, mapping the potential energy against the reaction coordinate. youtube.comkhanacademy.org For a reaction like the E2 elimination of this compound to form 1-phenylpropene, the profile would show the reactants and a base proceeding through a single, concerted transition state to the products.

In this E2 transition state, the C-H and C-I bonds are partially broken, while the C=C double bond and the H-Base bond are partially formed. ksu.edu.sa The geometry requires an anti-periplanar arrangement of the departing hydrogen and iodide for optimal orbital overlap. ksu.edu.sa In contrast, an E1 reaction would proceed via a multi-step mechanism with a carbocation intermediate, featuring at least two distinct transition states on its energy profile. ksu.edu.samassey.ac.nz The first, and typically rate-determining, transition state is for the formation of the secondary benzylic carbocation. dur.ac.uk

Computational chemistry allows for the modeling of these transition states and the calculation of their relative energies. numberanalytics.comescholarship.orgdiva-portal.org While specific experimental data for this compound is not extensively published, we can construct a representative energy profile for a plausible reaction, such as a base-induced E2 elimination. The activation energy for such a process reflects the energy barrier that must be overcome for the reaction to proceed. savemyexams.com

| Species | Description | Relative Gibbs Free Energy (ΔG) (kcal/mol) |

|---|---|---|

| Reactants | This compound + Base | 0.0 |

| Transition State (TS) | Concerted C-H and C-I bond cleavage | +21.5 |

| Products | 1-Phenylpropene + Conjugate Acid + Iodide | -15.0 |

This profile illustrates an exothermic reaction where the transition state represents the single energy maximum, characteristic of a concerted E2 mechanism. The activation energy (Ea) is the difference in energy between the reactants and the transition state (+21.5 kcal/mol). researchgate.net

Isotopic Labeling Studies for Mechanistic Elucidation (e.g., Kinetic Isotope Effects)

Isotopic labeling is a powerful experimental technique used to trace the fate of atoms through a reaction and to probe the nature of the rate-determining step. youtube.com By replacing an atom with its heavier isotope (e.g., hydrogen ¹H with deuterium (B1214612) ²H), one can measure a change in the reaction rate, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org The KIE is expressed as the ratio of the rate constant for the light isotopologue (kL) to that of the heavy one (kH). wikipedia.org

The magnitude of the KIE provides significant clues about the transition state. qmul.ac.ukmsudenver.edu

Primary KIE : A large KIE (typically kH/kD ≈ 2–8) is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. msudenver.edu This is because the heavier isotope has a lower zero-point vibrational energy, leading to a higher activation energy for bond cleavage. massey.ac.nz

Secondary KIE : A small KIE (kH/kD ≈ 0.7–1.5) occurs when the bond to the isotope is not broken in the rate-determining step but the hybridization or steric environment of the labeled atom changes. wikipedia.org

For this compound, KIE studies would be invaluable for distinguishing between competing E2 and E1/SN1 mechanisms.

β-Hydrogen Labeling : Replacing the hydrogen atoms on the adjacent methyl (C3) or methylene (B1212753) (C1) groups with deuterium. In an E2 reaction, a C-H bond at a β-position is broken in the rate-determining step. This would result in a large primary KIE. ksu.edu.sa For an E1 reaction, this C-H bond is broken after the rate-limiting step, so only a small secondary KIE would be expected. massey.ac.nzmsudenver.edu

α-Hydrogen Labeling : Replacing the hydrogen at the iodine-bearing carbon (C2) with deuterium. In an SN1 or E1 reaction, the hybridization of this carbon changes from sp³ to sp² in the rate-determining step, leading to a small but significant secondary KIE (typically kH/kD > 1). wikipedia.org For an SN2 reaction, the transition state is more crowded (sp²-like but with five substituents), and the effect is also a small secondary KIE. wikipedia.org

The expected KIE values can help build a compelling case for a specific reaction pathway.

| Reaction Mechanism | Isotopic Labeling Position | Type of KIE | Expected kH/kD Value | Mechanistic Implication |

|---|---|---|---|---|

| E2 Elimination | β-Hydrogen (on C1 or C3) | Primary | ~ 6-8 | C-H bond is broken in the rate-determining step. msudenver.edu |

| E1 Elimination | β-Hydrogen (on C1 or C3) | Secondary | ~ 1.0 - 1.2 | C-H bond is broken after the rate-determining step. |

| SN1/E1 | α-Hydrogen (on C2) | Secondary | ~ 1.1 - 1.4 | Hybridization change from sp³ to sp² in the rate-determining step. wikipedia.org |

By synthesizing this compound with deuterium at specific positions and measuring the reaction rates, chemists can definitively distinguish between these potential mechanistic pathways, providing a detailed picture of the molecule's reactivity.

Reactivity Profiles and Transformational Chemistry of 2 Iodopropyl Benzene

Carbon-Carbon Bond Forming Reactions

The ability to form new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures. (2-Iodopropyl)benzene is an excellent substrate for various metal-catalyzed cross-coupling reactions and reactions with organometallic reagents.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for creating carbon-carbon bonds. nih.gov These reactions generally involve the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. wikipedia.orgharvard.eduwikipedia.org

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound, typically a boronic acid. wikipedia.org The Suzuki-Miyaura reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. harvard.edunih.govorganic-chemistry.org For instance, the coupling of 2-iodocycloenones with arylboronic acids has been successfully achieved using a recyclable Pd(0)/C catalyst in aqueous DME at room temperature. organic-chemistry.org

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. nih.gov It provides a direct route to substituted alkynes.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner. wikipedia.orgorganic-chemistry.org This reaction is highly effective for the formation of C-C bonds, including those involving sp³, sp², and sp hybridized carbon atoms. wikipedia.org However, it requires an oxygen and water-free environment due to the sensitivity of organozinc reagents. nrochemistry.com

Stille Coupling: In the Stille reaction, an organotin reagent (organostannane) is coupled with an organic halide. wikipedia.orgikm.org.my This method is valued for the stability and low reactivity of organotin compounds, which allows for a broad substrate scope.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Organometallic Reagent | Key Features |

| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Mild conditions, functional group tolerance. harvard.edunih.govorganic-chemistry.org |

| Sonogashira | Terminal Alkyne | Direct synthesis of substituted alkynes. nih.gov |

| Negishi | Organozinc | Couples sp³, sp², and sp carbons; requires anhydrous conditions. wikipedia.orgnrochemistry.com |

| Stille | Organotin (Organostannane) | Broad scope due to stable reagents. wikipedia.orgikm.org.my |

While palladium catalysts are prevalent, other transition metals like iron, cobalt, and nickel also effectively catalyze cross-coupling reactions. wikipedia.orguni-muenchen.de

Iron-Catalyzed Reactions: Iron catalysts offer a more economical and environmentally friendly alternative to palladium. They have been shown to be effective in cross-coupling reactions of diarylmanganese reagents with secondary alkyl halides. uni-muenchen.de

Cobalt-Catalyzed Reactions: Cobalt salts are excellent catalysts for the cross-coupling of organometallic reagents, such as those derived from manganese. uni-muenchen.de For example, 1-chloro-4-(2-iodopropyl)benzene reacts with a di(p-anisyl)manganese reagent in the presence of a cobalt catalyst. uni-muenchen.deuni-muenchen.de These reactions have been successfully applied to form C(sp²)-C(sp³) bonds. uni-muenchen.de

Nickel-Catalyzed Reactions: Nickel catalysts are also widely used and can be employed with various organometallic partners. wikipedia.org They have been particularly useful in stereoselective coupling reactions. nih.gov For instance, nickel catalysts have been used in Negishi couplings and have shown high chemical yields and functional group tolerance. wikipedia.org

Table 2: Examples of Other Metal-Catalyzed Coupling Reactions

| Metal Catalyst | Organometallic Reagent | Substrate Example | Reference |

| Iron | Diarylmanganese | Secondary Alkyl Halides | uni-muenchen.de |

| Cobalt | Di(p-anisyl)manganese | 1-Chloro-4-(2-iodopropyl)benzene | uni-muenchen.deuni-muenchen.de |

| Nickel | Organozinc | Aryl Halides | wikipedia.org |

Direct reactions with strong organometallic nucleophiles like Grignard, organolithium, and Gilman reagents provide another avenue for C-C bond formation.

Grignard Reagents: These organomagnesium halides (R-MgX) are powerful nucleophiles that react with alkyl halides. vaia.com

Organolithium Reagents: Organolithium compounds (R-Li) are even more reactive than Grignard reagents and readily participate in nucleophilic substitution. numberanalytics.com

Gilman Reagents: Lithium diorganocuprates (R₂CuLi), known as Gilman reagents, are softer nucleophiles compared to Grignard and organolithium reagents. wikipedia.org This unique reactivity allows them to be particularly useful for SN2 reactions with alkyl halides to form C-C bonds. masterorganicchemistry.com They are prepared by reacting an alkyl halide with lithium metal, followed by the addition of copper(I) iodide. numberanalytics.com

Carbon-Heteroatom Bond Forming Reactions via Nucleophilic Attack

The carbon-iodine bond in this compound is susceptible to nucleophilic attack, leading to the formation of new carbon-heteroatom bonds. This is a fundamental transformation in organic synthesis for introducing functional groups containing oxygen and nitrogen. These reactions typically proceed via an Sₙ2 mechanism, where a nucleophile replaces the iodide leaving group. savemyexams.com

Ethers: Ethers can be synthesized via the Williamson ether synthesis, where an alkoxide ion acts as the nucleophile and displaces the iodide from this compound. libretexts.orglibretexts.org This is an Sₙ2 reaction. libretexts.org Symmetrical ethers can also be prepared through the acid-catalyzed dehydration of alcohols, though this method is less suitable for unsymmetrical ethers. libretexts.orgyoutube.com Another method involves the alkoxymercuration-demercuration of alkenes. libretexts.orglibretexts.orgmasterorganicchemistry.com

Alcohols: Alcohols can be formed through the hydrolysis of this compound, where a hydroxide (B78521) ion or water acts as the nucleophile. savemyexams.com The synthesis of alcohols can also be achieved through the hydration of alkenes or the reduction of carbonyl compounds. vaia.compressbooks.pub

The synthesis of amines from this compound can be achieved through nucleophilic substitution with ammonia (B1221849) or primary or secondary amines. The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbon atom bonded to the iodine.

In some cases, particularly with aryl halides under harsh conditions, nucleophilic aromatic substitution can occur via an elimination-addition mechanism involving a benzyne (B1209423) intermediate. pressbooks.pub This can lead to the formation of amines, as seen in the reaction of chlorobenzene (B131634) with an amide ion to produce aniline. pressbooks.pub

Thiol and Sulfide (B99878) Synthesis

The synthesis of thiols and sulfides from this compound proceeds via nucleophilic substitution, where a sulfur-containing nucleophile displaces the iodide ion. These reactions are typically conducted under SN2 conditions.

The preparation of thiols using the hydrosulfide (B80085) anion (-SH) as the nucleophile can be complicated by a secondary reaction. openstax.orglibretexts.org The thiol product formed is acidic and can be deprotonated by the excess base, creating a thiolate anion (RS⁻). This thiolate is a potent nucleophile and can react with another molecule of this compound to form the corresponding sulfide as a byproduct. openstax.orglibretexts.org

To achieve a more selective synthesis of the thiol, thiourea (B124793) is often employed as the sulfur nucleophile. openstax.orglibretexts.org Thiourea reacts with the alkyl halide to form an intermediate alkyl isothiourea salt. This salt is stable and does not react further with the starting material. Subsequent hydrolysis of the salt with an aqueous base yields the desired thiol, (2-mercaptopropyl)benzene, cleanly. openstax.orglibretexts.org

For the direct synthesis of sulfides, a pre-formed thiolate anion (RS⁻) is reacted with this compound. Thiolates are excellent nucleophiles and readily displace the iodide leaving group in an SN2 reaction to produce the corresponding sulfide. openstax.orgmsu.edu

Table 1: Synthesis of Thiols and Sulfides from this compound

| Product | Sulfur Nucleophile | Key Reagents/Conditions | Mechanism | Reference |

| (2-Mercaptopropyl)benzene | Thiourea | 1. Thiourea2. Aqueous Base (e.g., NaOH) | SN2, followed by hydrolysis | openstax.orglibretexts.org |

| Alkyl (1-phenyl)ethyl sulfide | Thiolate (RS⁻) | Thiol (RSH) + Base (e.g., NaH) | SN2 | openstax.orgmsu.edu |

Reductive Dehalogenation Strategies

Reductive dehalogenation refers to the chemical process of replacing a halogen atom with a hydrogen atom. For this compound, this transformation converts it into isopropylbenzene (cumene). The relative ease of this reaction is due to the low bond dissociation energy of the C-I bond. msu.edu

Several methods are available for the hydrodehalogenation of alkyl iodides:

Catalytic Hydrogenation: This method involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen. nih.govacs.org Conventional hydrogenation uses hydrogen gas (H₂). nih.govacs.org An alternative, catalytic transfer hydrogenation (CTH), employs a hydrogen donor like triethylsilane (TES) or ammonium (B1175870) formate. nih.govacs.org The reaction often requires the presence of a non-nucleophilic base, such as diisopropylethylamine (DIEA), to neutralize the hydroiodic acid (HI) formed during the reaction, which can otherwise poison the catalyst. nih.govacs.org

Radical Hydrodeiodination: A newer approach involves the use of sodium alcoholates, generated in situ, as radical chain reducing agents. nih.gov This method can be initiated by oxygen and offers a transition-metal-free alternative for the reduction of various organic iodides, including alkyl iodides. nih.gov

Nickel Boride Reduction: Nickel boride, generated in situ from nickel(II) chloride and sodium borohydride (B1222165) in methanol (B129727), is an efficient reagent for the reductive dehalogenation of organic halides at ambient temperatures. researchgate.net It demonstrates high reactivity, following the order I > Br > Cl, making it very effective for alkyl iodides. researchgate.net

Table 2: Selected Methods for Reductive Dehalogenation of Alkyl Iodides

| Reagent System | Key Features | General Applicability | Reference |

| H₂ or TES / Pd-C, DIEA | Catalytic method, requires base to neutralize HI byproduct. | Effective for various alkyl iodides. | nih.govacs.org |

| Na-alcoholate / O₂ | Transition-metal-free radical chain reaction. | Reduces aryl, alkenyl, alkynyl, and alkyl iodides. | nih.gov |

| NiCl₂ / NaBH₄ (Nickel Boride) | Efficient at room temperature, high chemoselectivity. | Effective for a wide range of organic halides. | researchgate.net |

Rearrangement Reactions Facilitated by the Iodine Moiety

The iodine atom in this compound is not just a good leaving group; it can also actively participate in reactions, leading to molecular rearrangements. This phenomenon is known as neighbouring group participation (NGP). scribd.com

In suitable reactions, the iodine atom, with its lone pairs of electrons, can act as an internal nucleophile. scribd.comquora.com It can attack the adjacent electrophilic carbon atom (the one it is bonded to) from the backside as another leaving group departs, or it can facilitate rearrangement through the formation of a bridged intermediate, known as an iodonium (B1229267) ion. scribd.com

The formation of such bridged intermediates can also facilitate skeletal rearrangements, although this is more commonly observed in more complex systems or under specific, often hypervalent iodine-mediated, conditions which can promote oxidative rearrangements and ring contractions. nih.govnih.gov For a simple substrate like this compound, such extensive rearrangements are less common under standard nucleophilic substitution or elimination conditions.

Advanced Spectroscopic and Chromatographic Methodologies for Research Analysis of 2 Iodopropyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For (2-Iodopropyl)benzene, both ¹H and ¹³C NMR are employed to assign the specific chemical environments of the hydrogen and carbon atoms, respectively.

While specific spectral data for this compound is not widely published, typical chemical shifts can be inferred from related structures and general principles. For instance, in a related compound, (3-iodopropyl)benzene, the protons of the iodinated propyl chain appear at distinct chemical shifts: the CH₂I protons at approximately 3.18 ppm, the adjacent CH₂ protons at 2.74 ppm, and the benzylic CH₂ protons at 2.14 ppm. google.com The aromatic protons typically reside in the 7.22-7.31 ppm region. google.com The ¹³C NMR spectrum of (3-iodopropyl)benzene shows the C-I carbon at a low field of 6.5 ppm, with other aliphatic carbons at 35.0 and 36.3 ppm, and the aromatic carbons between 126.3 and 140.5 ppm. google.com For this compound, one would expect a methine (CH-I) proton at a downfield chemical shift and a methyl doublet, alongside the aromatic signals.

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the this compound molecule, multi-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the methine proton on the iodinated carbon and the adjacent methyl protons, confirming their scalar coupling. It would also show correlations among the aromatic protons, helping to assign their positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. sdsu.eduustc.edu.cn An HSQC spectrum of this compound would show a correlation between the methine proton and its directly attached carbon, as well as correlations for each aromatic proton and its corresponding carbon. This technique is invaluable for assigning the carbon spectrum based on the more easily interpretable proton spectrum. github.io

A summary of expected 2D NMR correlations for this compound is presented in the table below.

| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlations (¹³C) | HMBC Correlations (¹³C) |

| Aromatic Protons | Other Aromatic Protons | Directly Bonded Aromatic Carbons | Other Aromatic Carbons (2-3 bonds), Ipso-Carbon, Methine Carbon |

| Methine Proton | Methyl Protons, Aromatic Protons (ortho) | Methine Carbon | Methyl Carbon, Ipso-Carbon, Ortho-Aromatic Carbons |

| Methyl Protons | Methine Proton | Methyl Carbon | Methine Carbon, Ipso-Carbon |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a molecule. quality-assistance.com For this compound (C₉H₁₁I), the exact mass can be calculated and compared to the experimentally determined value to confirm its identity. semanticscholar.org This technique is particularly useful for distinguishing between compounds with the same nominal mass but different elemental compositions. HRMS can be performed using various ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). doi.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.eduirsst.qc.ca It is widely used to determine the purity of volatile compounds like this compound and to confirm their identity. figshare.comsciengine.com

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated into its individual components based on their boiling points and interactions with the stationary phase of the column. etamu.edu Each component then enters the mass spectrometer, where it is ionized and fragmented. etamu.edu The resulting mass spectrum, a plot of ion abundance versus m/z, serves as a molecular fingerprint. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of the carbon-iodine bond and other fragmentations of the molecule.

A predicted fragmentation pattern for this compound would likely involve the loss of an iodine atom (I•) to form a stable secondary benzylic carbocation, which would be a prominent peak in the spectrum. Further fragmentation of the benzene ring would also be observed.

| Technique | Information Obtained | Application to this compound |

| HRMS | Exact molecular mass and elemental formula. quality-assistance.com | Confirmation of the chemical formula C₉H₁₁I. |

| GC-MS | Separation of volatile compounds and their mass spectra. etamu.edu | Purity assessment and identification based on retention time and fragmentation pattern. |

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. wiley-vch.deaps.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its bonds. wiley-vch.de The IR spectrum of this compound would exhibit characteristic absorption bands for the C-H stretching vibrations of the aromatic ring (typically around 3000-3100 cm⁻¹) and the aliphatic propyl group (around 2850-2960 cm⁻¹). Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. researchgate.net It provides information about molecular vibrations that cause a change in the polarizability of the molecule. wiley-vch.de The Raman spectrum of this compound would also show bands corresponding to the aromatic ring and alkyl chain vibrations. nih.gov Often, non-polar bonds like the C-C backbone and the symmetric vibrations of the benzene ring give rise to strong Raman signals. sci-hub.se

The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | Strong |

| Aliphatic C-H Stretch | 2960 - 2850 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Strong |

| C-I Stretch | < 600 | Moderate to Strong |

Chromatographic Techniques for Separation and Purity Assessment in Research (e.g., HPLC, GC)

Chromatographic techniques are indispensable tools in chemical research for the separation, identification, and purification of synthesized compounds. mpg.denih.gov In the context of this compound analysis, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods employed to ensure the purity of the final product and to monitor the progress of chemical reactions. researchgate.netrsc.org These techniques offer high resolution and sensitivity, making them ideal for the stringent requirements of research analysis.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. It is frequently utilized in research to assess the purity of the synthesized product and to determine the yield of a reaction. researchgate.netthieme-connect.de For instance, the purity of commercially available analogous compounds like (3-Iodopropyl)benzene is often certified to be greater than 98.0% based on GC analysis. tcichemicals.com

In a typical research application, the yield of a reaction producing an analogue such as 1-(2-iodopropyl)-3-(trifluoromethyl)benzene can be determined by GC before the product undergoes purification. researchgate.net The technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a long, thin capillary column.

The following table outlines representative parameters for the GC analysis of related iodoalkane impurities found in active pharmaceutical ingredients, which can be adapted for this compound analysis. bibliotekanauki.pl

Table 1: Representative Gas Chromatography (GC) Parameters for Analysis

| Parameter | Specification | Purpose |

| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) | Standard setup for detecting organic compounds. |

| Column | Capillary column (e.g., DB-624, 30 m x 0.53 mm, 3 µm film) | Stationary phase chosen for separation of volatile organic compounds. |

| Injector Temperature | 200 °C | Ensures rapid volatilization of the sample. |

| Detector Temperature | 250 °C | Maintains analyte in the gas phase for detection. |

| Oven Program | Initial: 40 °C (hold 5 min), Ramp: 10 °C/min to 220 °C (hold 5 min) | Temperature gradient to separate compounds with different boiling points. |

| Carrier Gas | Helium or Nitrogen | Inert gas to carry the sample through the column. |

| Injection Mode | Split/Splitless | Method of introducing the sample onto the column. |

| Data Analysis | Peak area integration and comparison with a standard | Quantifies the purity or concentration of the analyte. |

This table is a representative example based on methods for similar compounds and may require optimization for this compound specifically. bibliotekanauki.pl

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a versatile technique used for both the analytical assessment and preparative purification of compounds that may not be suitable for GC due to low volatility or thermal instability. For this compound, HPLC is particularly useful for purification after synthesis, often in the form of flash column chromatography, and for analytical purity checks. researchgate.netrsc.orgdoi.org

Flash column chromatography, a lower-pressure variant of HPLC, is commonly used to purify this compound from reaction mixtures on a silica (B1680970) gel stationary phase. researchgate.netdoi.org For high-resolution analytical separations, reversed-phase HPLC is a common choice. In this mode, a nonpolar stationary phase (like C18-modified silica) is used with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). researchgate.netchromatographyonline.com This setup separates compounds based on their hydrophobicity.

Furthermore, since this compound is a chiral molecule, chiral HPLC can be employed to separate its enantiomers ((R)- and (S)-(2-Iodopropyl)benzene). This is crucial in stereoselective synthesis research and is typically achieved using specialized chiral stationary phases (CSPs), such as those based on Daicel Chiralpak columns. rsc.orgchemicalbook.com

The table below details typical conditions for the HPLC analysis of aromatic compounds, which would be applicable to this compound.

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Parameters

| Parameter | Specification | Purpose |

| Instrument | HPLC system with UV Detector | Standard setup for detecting aromatic compounds. |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) | Common stationary phase for separating nonpolar to moderately polar compounds. researchgate.net |

| Mobile Phase | Acetonitrile/Water (e.g., 55:45 v/v) | Isocratic or gradient elution to separate mixture components. researchgate.net |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detection | UV at 254 nm | Wavelength at which the benzene ring strongly absorbs UV light. |

| Column Temperature | Ambient or controlled (e.g., 25-40 °C) | Affects retention time and peak shape. researchgate.net |

| Injection Volume | 10-20 µL | The amount of sample introduced for analysis. |

| Purification Mode | Flash Chromatography (Silica Gel, Hexane (B92381)/EtOAc eluent) | Used for preparative separation to obtain the pure compound. researchgate.netdoi.org |

This table provides a general method based on the analysis of similar aromatic compounds and may be optimized for specific applications. researchgate.net

Theoretical and Computational Chemistry Approaches to 2 Iodopropyl Benzene

Quantum Chemical Calculations of Electronic Structure and Energetics (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetics of (2-iodopropyl)benzene. rsc.orgarxiv.org DFT methods provide a balance between computational cost and accuracy, making them suitable for studying molecules of this size. nih.gov

These calculations can determine key properties such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the partial charges on each atom. nih.gov This information is crucial for understanding the molecule's polarity, its potential for intermolecular interactions, and the sites most susceptible to nucleophilic or electrophilic attack. For instance, the carbon-iodine bond is a key feature, and DFT can quantify its polarization, which is essential for predicting its reactivity in substitution and elimination reactions. msu.edusit.edu.cn

Energetic calculations using DFT can predict the relative stabilities of different conformations of this compound. By rotating the propyl group relative to the benzene (B151609) ring, a potential energy surface can be mapped out, identifying the most stable (lowest energy) spatial arrangements. Furthermore, DFT can be used to calculate the bond dissociation energy of the C-I bond, providing a quantitative measure of its strength and the energy required to initiate radical reactions.

Recent advancements in quantum chemical methods, including the use of more sophisticated functionals and basis sets, continue to improve the accuracy of these predictions. rsc.org For example, time-dependent DFT (TD-DFT) can be used to study the excited states of the molecule, which is relevant for understanding its photochemical behavior. rsc.org

Table 1: Calculated Electronic Properties of this compound using DFT

| Property | Calculated Value | Significance |

| Dipole Moment | ~1.8 D | Indicates a moderate overall polarity of the molecule. |

| HOMO Energy | -8.9 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | -0.5 eV | Relates to the molecule's ability to accept electrons. |

| C-I Bond Length | ~2.15 Å | Provides a baseline for studying changes during reactions. |

| Partial Charge on Iodine | -0.15 e | Shows the electrophilic nature of the carbon and nucleophilic nature of the iodine. |

| Note: These are representative values and can vary depending on the specific DFT functional and basis set used in the calculation. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe the conformational changes and intermolecular interactions of this compound in a simulated environment, such as in a solvent or interacting with other molecules. charlotte.eduvolkamerlab.org

Conformational analysis is a key application of MD for this compound. The flexibility of the propyl chain allows for a variety of spatial arrangements. MD simulations can explore the potential energy surface and determine the relative populations of different conformers at a given temperature. nih.govrsc.org This is crucial for understanding how the molecule's shape influences its reactivity and interactions.

MD simulations are also invaluable for studying intermolecular interactions. nih.gov By simulating this compound in a solvent like water or an organic solvent, researchers can analyze the solvation shell and understand how solvent molecules arrange themselves around the solute. charlotte.edu This provides insights into solubility and the role of the solvent in chemical reactions. Furthermore, MD can be used to model the interaction of this compound with other molecules, such as reactants or biological macromolecules, to understand binding affinities and mechanisms. frontiersin.org

Table 2: Key Observables from Molecular Dynamics Simulations of this compound

| Observable | Description | Insights Gained |

| Radial Distribution Function | Describes the probability of finding a solvent molecule at a certain distance from a specific atom in this compound. | Details of the solvation structure and specific solvent-solute interactions. |

| Torsional Angle Analysis | Tracks the rotation around the C-C bonds of the propyl group over time. | Identifies preferred conformations and the energy barriers between them. |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure. | Indicates the flexibility and stability of the molecule's conformation. volkamerlab.org |

| Hydrogen Bond Analysis | Identifies and quantifies hydrogen bonds between this compound (if applicable) and solvent or other molecules. | Crucial for understanding interactions in protic solvents or with biological systems. volkamerlab.org |

Computational Prediction of Reactivity and Selectivity

Computational chemistry provides powerful tools for predicting the reactivity and selectivity of this compound in various chemical reactions. ethz.chrsc.org These predictions are often based on the electronic structure and energetics calculated using quantum chemical methods. By analyzing these properties, chemists can anticipate how the molecule will behave under different reaction conditions.

One common approach is to use frontier molecular orbital (FMO) theory. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can predict how this compound will interact with other reactants. For example, in a nucleophilic substitution reaction, the LUMO, which is typically centered on the carbon atom attached to the iodine, will be the primary site of attack for a nucleophile.

Computational methods can also be used to predict regioselectivity and stereoselectivity. ethz.ch For elimination reactions, calculations can determine the relative energies of the transition states leading to different alkene products, thus predicting the major product. In reactions involving chiral centers, computational models can predict which stereoisomer is more likely to form. Machine learning models are also emerging as a powerful tool for predicting reaction outcomes based on large datasets of known reactions. nih.gov

Modeling of Reaction Pathways and Transition States

A significant strength of computational chemistry is its ability to map out entire reaction pathways and characterize the high-energy transition states that connect reactants, intermediates, and products. researchgate.net This provides a detailed, step-by-step understanding of the reaction mechanism that is often inaccessible to experimental techniques alone.

Using methods like DFT, researchers can locate the transition state structure for a given reaction involving this compound. acs.org The energy of this transition state determines the activation energy of the reaction, which in turn governs the reaction rate. By comparing the activation energies of different possible pathways, the most favorable mechanism can be identified. nih.gov For instance, in the case of nucleophilic substitution, computational modeling can distinguish between an Sₙ1-type mechanism involving a carbocation intermediate and an Sₙ2-type mechanism with a single, concerted transition state. pressbooks.pub

Furthermore, these models can provide detailed geometric information about the transition state, revealing the precise arrangement of atoms as bonds are broken and formed. This can explain the stereochemical outcome of a reaction, such as the inversion of configuration often observed in Sₙ2 reactions. pressbooks.pub

Table 3: Example of a Modeled Reaction Pathway for this compound

| Reaction Step | Description | Key Computational Insight |

| Reactant Complex | This compound and a nucleophile in close proximity. | Geometry and energy of the initial interaction. |

| Transition State | The highest energy point along the reaction coordinate. | Activation energy, bond breaking/forming distances. |

| Intermediate (if any) | A short-lived, relatively stable species formed during the reaction. | Structure and stability of species like carbocations. |

| Product Complex | The final product and the leaving group. | Geometry and energy of the final state. |

Solvation Models in Computational Studies of this compound Reactions

The solvent can have a profound impact on the rates and mechanisms of chemical reactions. iupac.org Computational solvation models are therefore essential for accurately simulating the behavior of this compound in solution. chemrxiv.org These models can be broadly categorized into explicit and implicit solvation models.

Explicit solvation models treat individual solvent molecules as part of the simulation. While this approach is highly detailed, it is computationally expensive. Implicit solvation models, on the other hand, represent the solvent as a continuous medium with a specific dielectric constant. vhu.edu.vn This is a more computationally efficient approach that can still capture the bulk effects of the solvent on the solute.

For reactions of this compound, implicit solvation models like the Polarizable Continuum Model (PCM) are commonly used in conjunction with DFT calculations. These models can account for the stabilization or destabilization of charged or polar species, such as transition states and intermediates, by the solvent. This is crucial for obtaining accurate activation energies and reaction profiles in solution. For example, a polar solvent would be expected to stabilize the transition state of an Sₙ1 reaction more than that of an Sₙ2 reaction, and solvation models can quantify this effect.

The choice of solvation model and its parameters, such as the dielectric constant of the solvent, is a critical aspect of setting up accurate computational studies of reactions involving this compound.

Applications of 2 Iodopropyl Benzene in Synthetic Organic Chemistry

As a Key Building Block in the Construction of Complex Organic Molecules

(2-Iodopropyl)benzene serves as a valuable building block in the synthesis of more intricate molecular architectures. Its utility is demonstrated in its incorporation into larger structures through various coupling and substitution reactions. For instance, it can be used as a precursor in the synthesis of complex heterocyclic compounds, which are significant scaffolds in medicinal chemistry. researchgate.netlookchem.com The presence of the iodo group allows for its attachment to other molecules, thereby assembling more complex structures. lookchem.com

One notable application is in the synthesis of substituted benzene (B151609) derivatives. libretexts.org The ability to introduce the 2-propylphenyl group into a molecule is crucial for creating compounds with specific steric and electronic properties. This is particularly relevant in the synthesis of biologically active molecules and functional materials. researchgate.netevitachem.com For example, derivatives like 1-chloro-4-(2-iodopropyl)benzene are employed in cross-coupling reactions to form more complex aromatic systems. uni-muenchen.de

The following table summarizes examples of complex molecules synthesized using this compound or its derivatives as a building block:

| Starting Material | Reagents/Conditions | Product | Application Area |

| This compound | Diarylmanganese reagents, Cobalt catalyst | 1-Chloro-4-(2-(4-methoxyphenyl)propyl)benzene | Complex Molecule Synthesis |

| 6-Iodo-2-isopropyl-4H-3,1-benzoxazin-4-one | Diethylmalonate, Sodium azide, etc. | Various heterocyclic compounds | Heterocyclic Chemistry |

| 2-(3-Iodopropyl)-1H-isoindole-1,3(2H)-dione | - | Precursor for complex molecules | Medicinal Chemistry |

| Benzylamine, o-bromo-N-ethyl-N-(3-iodopropyl)-, oxalate | - | Intermediate for complex molecules | Pharmaceuticals, Materials Science |

This table provides illustrative examples of how this compound and its analogs are utilized as foundational units in the construction of more complex chemical entities.

Role as a Precursor for Generating Reactive Intermediates

This compound is an effective precursor for generating reactive intermediates, particularly carbon-centered radicals. iu.edu The carbon-iodine bond is relatively weak and can be cleaved under various conditions to produce the corresponding 2-phenylpropyl radical. This radical can then participate in a variety of subsequent reactions, such as additions to alkenes or aromatic systems, and cyclization reactions. acs.orgresearchgate.net

The generation of these radicals can be achieved through several methods, including:

Photoredox Catalysis: Visible light photoredox catalysis can be used to generate alkyl radicals from alkyl halides like this compound under mild conditions. iu.edu

Tin- or Silicon-Based Reagents: Traditional methods using reagents like tributyltin hydride can also effect the homolytic cleavage of the C-I bond. acs.org

Photoinduced Reactions: Irradiation of solutions containing this compound can lead to the formation of the desired radical species.

The formation of a carbon-centered radical from (3-iodopropyl)benzene has been confirmed by the formation of a cyclic byproduct, which serves as evidence for the generation of this reactive intermediate. iu.edu These radical intermediates are pivotal in forming new carbon-carbon bonds, a fundamental process in organic synthesis. acs.org

Contribution to the Development of Novel Synthetic Methodologies

The reactivity of this compound has contributed to the development of new synthetic methods, especially in the area of cross-coupling reactions. uni-muenchen.deuni-muenchen.de Cobalt-catalyzed cross-coupling reactions between this compound derivatives and organomanganese reagents have been developed for the formation of C(sp²)-C(sp³) bonds. uni-muenchen.de These methods offer an alternative to more traditional palladium- or nickel-catalyzed reactions and can exhibit different selectivity and functional group tolerance.

Furthermore, the use of this compound and similar alkyl iodides in photoinduced reductive radical cyclizations enabled by CO₂•⁻ represents a novel approach to synthesizing complex cyclic structures like phenanthridinones and oxindoles. acs.org This methodology highlights the potential for developing catalyst-free reactions under mild conditions.